molecular formula C12H7Cl2N3 B12334375 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine CAS No. 960116-30-7

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine

Cat. No.: B12334375
CAS No.: 960116-30-7
M. Wt: 264.11 g/mol
InChI Key: ONHSMCWFAXMUSP-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a 4-chlorophenyl group attached to the imidazo[1,2-A]pyrazine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or transition metals .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-A]pyrazine derivatives .

Scientific Research Applications

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution enhances its potential as a pharmacophore in drug design .

Properties

CAS No.

960116-30-7

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-6-5-15-11(14)12(17)16-10/h1-7H

InChI Key

ONHSMCWFAXMUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C(C3=N2)Cl)Cl

Origin of Product

United States

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